6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one 6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Brand Name: Vulcanchem
CAS No.: 1934459-70-7
VCID: VC12018621
InChI: InChI=1S/C7H7N3O2/c1-12-5-4-10-6(2-3-8-10)9-7(5)11/h2-4H,1H3,(H,9,11)
SMILES: COC1=CN2C(=CC=N2)NC1=O
Molecular Formula: C7H7N3O2
Molecular Weight: 165.15 g/mol

6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

CAS No.: 1934459-70-7

Cat. No.: VC12018621

Molecular Formula: C7H7N3O2

Molecular Weight: 165.15 g/mol

* For research use only. Not for human or veterinary use.

6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one - 1934459-70-7

Specification

CAS No. 1934459-70-7
Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
IUPAC Name 6-methoxy-4H-pyrazolo[1,5-a]pyrimidin-5-one
Standard InChI InChI=1S/C7H7N3O2/c1-12-5-4-10-6(2-3-8-10)9-7(5)11/h2-4H,1H3,(H,9,11)
Standard InChI Key JZQGEEPFMDDWPK-UHFFFAOYSA-N
SMILES COC1=CN2C(=CC=N2)NC1=O
Canonical SMILES COC1=CN2C(=CC=N2)NC1=O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a bicyclic framework comprising a pyrazole ring fused to a pyrimidine ring. Key substituents include:

  • Methoxy group (-OCH3_3): Positioned at C6, this electron-donating group enhances metabolic stability and influences binding affinity.

  • Carbonyl group (=O): Located at C5, it contributes to hydrogen bonding interactions with biological targets.

The planar structure and aromaticity of the core facilitate π-π stacking interactions, critical for enzyme inhibition .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC7H7N3O2\text{C}_7\text{H}_7\text{N}_3\text{O}_2
Molecular Weight165.15 g/mol
IUPAC Name6-methoxy-4H-pyrazolo[1,5-a]pyrimidin-5-one
SMILESCOC1=CN2C(=CC=N2)NC1=O
Topological Polar Surface Area67.8 Ų

Synthesis and Functionalization

Synthetic Routes

The synthesis of 6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves condensation and cyclization reactions:

  • Condensation of Aminopyrazoles:

    • 3-Aminopyrazole derivatives react with β-dicarbonyl compounds (e.g., diethyl malonate) under basic conditions to form intermediates .

    • Example: Microwave-assisted condensation with sodium ethanolate yields dihydroxy intermediates, which are subsequently chlorinated .

  • Cyclization:

    • Intermediate chlorinated compounds undergo nucleophilic substitution with morpholine or other amines to form the pyrazolo[1,5-a]pyrimidine core .

    • Copper-catalyzed methods enhance efficiency, achieving yields >80% under mild conditions .

Table 2: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Reference
Microwave-assistedNaOEt, DMSO, 100°C, 10 min89
Copper-catalyzedCuI, K2_2CO3_3, DMF, 80°C94
Conventional heatingPOCl3_3, reflux, 6 h61

Post-Synthetic Modifications

The compound serves as a precursor for derivatives via:

  • Nucleophilic Substitution: Replacement of the methoxy group with amines or thiols.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling at halogenated positions (e.g., bromine at C3) to introduce aryl groups.

Biological Activities and Mechanisms

Kinase Inhibition

6-Methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one exhibits inhibitory activity against:

  • PI3Kδ: IC50_{50} = 2.8 nM in analogues, showing potential for treating asthma and COPD .

  • VPS34 and JAK1-JH2: Selective inhibition in cancer cell lines (e.g., MDA-MB-231) with IC50_{50} < 10 µM .

Anticancer Properties

  • Apoptosis Induction: Derivatives trigger mitochondrial membrane depolarization and caspase-3 activation in leukemia cells .

  • Antimetastatic Effects: Suppression of MMP-9 expression in breast cancer models .

Table 3: Anticancer Activity of Selected Derivatives

DerivativeTarget Cell LineIC50_{50} (µM)Mechanism
6-Methoxy-3-bromoHL-601.2DNA intercalation
6-Methoxy-7-morpholinoMDA-MB-2314.5PI3K/Akt inhibition

Chemical Reactivity and Stability

pH-Dependent Degradation

The compound undergoes hydrolysis under acidic conditions (pH < 3), forming 6-hydroxypyrazolo[1,5-a]pyrimidine. Stability in neutral and alkaline conditions (>24 h at pH 7.4) makes it suitable for oral formulations.

Photophysical Properties

  • Fluorescence Emission: λem_{\text{em}} = 450 nm (in DMSO), enabling use as a biological probe .

  • Solvatochromism: Emission shifts to 480 nm in polar solvents due to excited-state charge transfer .

Comparison with Structural Analogues

Table 4: Structural and Functional Comparison

CompoundSubstituentsKey Properties
6-Methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-oneC6-OCH3_3, C5=OHigh metabolic stability, kinase inhibition
3-Bromo-6-methoxy analogueC3-Br, C6-OCH3_3Enhanced reactivity for cross-coupling
7-Amino-6-methoxy analogueC7-NH2_2, C6-OCH3_3Improved solubility, antiviral activity

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